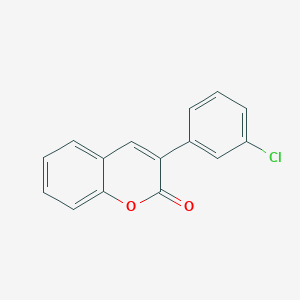

3-(3-Chlorophenyl)chromen-2-one

Description

Properties

IUPAC Name |

3-(3-chlorophenyl)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO2/c16-12-6-3-5-10(8-12)13-9-11-4-1-2-7-14(11)18-15(13)17/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQCDNAKCEWMCJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Pathway

The most direct route to 3-(3-chlorophenyl)chromen-2-one involves a one-pot cyclocondensation of salicylaldehyde 1 and 3-chlorophenylacetonitrile 2 under strongly basic conditions. The reaction proceeds via a two-step mechanism:

- Formation of a cyano-stabilized carbanion : Deprotonation of 3-chlorophenylacetonitrile by tert-butoxide (tBuOK) generates a resonance-stabilized carbanion, which attacks the carbonyl carbon of salicylaldehyde to form an intermediate alkoxide I .

- Intramolecular cyclization : The phenolic hydroxyl group of I undergoes deprotonation, facilitating nucleophilic attack on the nitrile carbon. Subsequent hydrolysis yields the coumarin core, with the 3-chlorophenyl group positioned at C-3.

This pathway avoids the need for inert atmospheres or transition-metal catalysts, aligning with green chemistry principles.

Optimization of Reaction Conditions

Critical parameters influencing yield and efficiency include the base, solvent, temperature, and stoichiometry. Key findings from analogous syntheses are summarized below:

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| tBuOK | DMF | 110 | 16 | 77 |

| KOH | DMF | 110 | 16 | 42 |

| NaH | THF | 110 | 16 | 35 |

Optimal conditions :

- Base : tBuOK (2.0 equiv) in DMF.

- Temperature : 110°C.

- Stoichiometry : 1:1.5 molar ratio of salicylaldehyde to 3-chlorophenylacetonitrile.

Elevating the temperature beyond 110°C promotes side reactions, while lower temperatures (<90°C) impede cyclization. Polar aprotic solvents like DMF stabilize intermediates, whereas protic solvents (e.g., ethanol) hinder deprotonation.

Work-up and Purification

Post-reaction, the mixture is quenched with water and extracted with ethyl acetate. Chromatographic purification (ethyl acetate/pentane, 1:8–1:25) isolates the product as a pale-yellow solid. Typical yields range from 70–80%, contingent on the purity of starting materials.

Alternative Synthetic Approaches and Their Applicability

Thiol-Mediated Coupling Reactions

Methods involving 3-arylthiochromen-2-ones (e.g., 5 ) have been reported, where arylthio groups are introduced via nucleophilic aromatic substitution. However, replacing the thio group with a 3-chlorophenyl moiety would necessitate additional steps (e.g., cross-coupling), rendering this approach less practical for the target compound.

Comparative Analysis of Synthetic Methods

The base-mediated route offers superior efficiency and simplicity, making it the method of choice for large-scale synthesis.

Challenges and Limitations in Current Methodologies

- Substrate availability : 3-Chlorophenylacetonitrile is less commercially accessible than phenylacetonitrile, necessitating custom synthesis.

- Purification hurdles : Column chromatography is required to separate the product from unreacted nitrile and oligomeric byproducts.

- Functional group tolerance : Electron-withdrawing groups (e.g., nitro) on the arylacetonitrile may reduce reaction rates.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Chlorophenyl)chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the chromen-2-one structure to chroman-2-one derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the chromen-2-one ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted chromen-2-one derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 3-(3-Chlorophenyl)chromen-2-one exhibits significant antimicrobial properties. Studies have shown its effectiveness against a variety of bacteria and fungi, making it a promising candidate for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Anticancer Properties

The compound has demonstrated potential as an anticancer agent. In vitro studies have indicated that 3-(3-Chlorophenyl)chromen-2-one can induce apoptosis in cancer cells through pathways such as the activation of caspases and modulation of cell cycle regulators. A notable study published in Pharmaceutical Biology reported that derivatives of this compound exhibited potent cytotoxicity against various cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics .

Anti-inflammatory Effects

In addition to its anticancer properties, 3-(3-Chlorophenyl)chromen-2-one has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity suggests its potential utility in managing inflammatory diseases .

Antioxidant Activity

The compound's ability to scavenge free radicals positions it as a candidate for treating oxidative stress-related conditions. Its antioxidant properties may contribute to its overall therapeutic profile .

Biological Research

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the interaction of 3-(3-Chlorophenyl)chromen-2-one with various biological targets. These studies suggest that the compound may possess anti-Alzheimer's activities due to its interactions with key proteins involved in neurodegenerative processes .

Industrial Applications

Synthesis of Heterocyclic Compounds

3-(3-Chlorophenyl)chromen-2-one serves as a precursor for synthesizing more complex organic molecules and heterocyclic compounds. Its stable chromen-2-one structure is advantageous in developing dyes, pigments, and other industrial chemicals .

Anticancer Activity

A case study highlighted in Pharmaceutical Biology focused on synthesizing derivatives of 3-(3-Chlorophenyl)chromen-2-one and testing them against several cancer cell lines. The results demonstrated significant cytotoxicity, showcasing the compound's potential as an anticancer agent through mitochondrial pathways .

Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of 3-(3-Chlorophenyl)chromen-2-one using disk diffusion methods. The study revealed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, indicating its strong antimicrobial potential .

Anti-inflammatory Mechanisms

Research published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of this compound in vitro. The findings indicated that treatment with 3-(3-Chlorophenyl)chromen-2-one reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, further supporting its therapeutic potential in inflammatory conditions .

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)chromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate receptor activities, and interfere with cellular signaling pathways. For example, its anticancer activity is attributed to the induction of apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their substituents, and physicochemical properties:

Key Observations:

- Substituent Position: The 3-chlorophenyl group (meta-substitution) in the parent compound contrasts with 2-chlorophenyl (ortho) derivatives (e.g., ), which may exhibit steric hindrance or altered electronic effects.

- Electron-Withdrawing vs.

- Additional Functional Groups : Compounds like 6-chloro-3-(3-chlorophenyl)-4,5,7-trimethylchromen-2-one feature multiple substituents, increasing molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility.

Antiviral and Anticancer Potential:

- 3-(3-Chlorophenyl)chromen-2-one Derivatives: Derivatives such as 3-(1-((3-chlorophenyl)amino)ethylidene)-chroman-2,4-dione (L2) showed strong binding to SARS-CoV-2 main protease (Mᵖʳᵒ) in molecular docking studies, comparable to chloroquine .

- Triazolothiadiazine Derivatives : 3-(3-Mercaptoalkyl-triazolo-thiadiazin-6-yl)chromen-2-one derivatives demonstrated antitubercular and anticancer activity, with IC₅₀ values <10 μM in some cases .

- Quinazolinone Analogues: 3-(3-Chlorophenyl)-2-thioxo-quinazolin-4(3H)-one (intermediate in ) exhibited antihistamine activity, highlighting the versatility of 3-chlorophenyl-substituted heterocycles.

Antioxidant and Anti-inflammatory Effects:

- The 4-amino-2-methoxy-phenyl derivative showed enhanced antioxidant activity due to the electron-donating methoxy and amino groups, which stabilize free radicals.

Biological Activity

3-(3-Chlorophenyl)chromen-2-one, also known as a chromen-2-one derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits properties that are potentially beneficial in treating various diseases, including cancer, inflammation, and microbial infections. This article reviews the biological activity of 3-(3-Chlorophenyl)chromen-2-one, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

3-(3-Chlorophenyl)chromen-2-one is characterized by a chromen-2-one backbone with a chlorophenyl substituent at the third position. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.

The primary biological activities of 3-(3-Chlorophenyl)chromen-2-one include:

- Antimicrobial Activity : The compound has shown significant antimicrobial effects against a range of bacteria and fungi. Its mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

- Anticancer Properties : Research indicates that 3-(3-Chlorophenyl)chromen-2-one can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

- Anti-inflammatory Effects : The compound has been found to inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to its anti-inflammatory profile.

- Antioxidant Activity : Its ability to scavenge free radicals makes it a potential candidate for oxidative stress-related conditions.

Biological Activity Data

Case Studies

- Anticancer Activity : In a study published in Pharmaceutical Biology, derivatives of 3-(3-Chlorophenyl)chromen-2-one were synthesized and tested against various cancer cell lines. The results indicated that these compounds exhibited potent cytotoxicity, with IC50 values significantly lower than standard chemotherapeutics. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways, showcasing its potential as an anticancer agent .

- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of 3-(3-Chlorophenyl)chromen-2-one demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess antibacterial activity, revealing that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL .

- Anti-inflammatory Mechanisms : Research published in Journal of Medicinal Chemistry explored the anti-inflammatory effects of 3-(3-Chlorophenyl)chromen-2-one in vitro. The findings showed that treatment with this compound reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential for managing inflammatory diseases .

Future Directions

The promising biological activities of 3-(3-Chlorophenyl)chromen-2-one suggest several avenues for future research:

- Structural Modifications : Further studies could focus on modifying the chlorophenyl group to enhance potency or selectivity against specific targets.

- In Vivo Studies : While many studies have demonstrated in vitro efficacy, comprehensive in vivo studies are necessary to evaluate pharmacokinetics and therapeutic efficacy in animal models.

- Combination Therapies : Investigating the synergistic effects of this compound with existing therapies could lead to more effective treatment regimens for cancer and infectious diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-Chlorophenyl)chromen-2-one, and how do reaction conditions influence yield?

- Methodology :

- Conventional synthesis : Combine 3-acetyl-2H-chromen-2-one with 3-chlorobenzaldehyde in ethanol under reflux (80°C) with piperidine as a catalyst. Monitor via TLC; isolate via ice-water quenching and recrystallization (yield: ~71%, m.p. 222–223°C) .

- Microwave-assisted synthesis : Use eco-friendly catalysts (e.g., piperidine) under microwave irradiation to reduce reaction time (5–8 hours → 1–2 hours) while maintaining comparable yields .

- Key variables : Solvent choice (ethanol vs. methanol), catalyst loading, and temperature control.

Q. How can structural characterization of 3-(3-Chlorophenyl)chromen-2-one derivatives be reliably performed?

- Techniques :

- Single-crystal X-ray diffraction : Resolve precise molecular geometry (e.g., bond angles, torsion angles) with R-factor <0.05 .

- Spectroscopy : Use NMR (¹H/¹³C) to confirm substituent positions and IR for functional group validation (e.g., carbonyl stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro, methoxy, or heterocyclic substituents) alter the biological activity of 3-(3-Chlorophenyl)chromen-2-one?

- Case study :

- Derivatives with 4-nitro or 3-methoxy groups show enhanced enzyme inhibition (e.g., kinase or protease targets) due to improved electron-withdrawing/donating effects .

- Pyrazole- or thiazole-fused derivatives exhibit increased cytotoxicity in cancer cell lines (IC₅₀ <10 μM) via intercalation or receptor antagonism .

- Experimental design : Synthesize analogs via Claisen-Schmidt or Mannich reactions; assess bioactivity via in vitro assays (e.g., fluorescence-based enzyme inhibition) .

Q. What contradictions exist in reported biological data for 3-(3-Chlorophenyl)chromen-2-one, and how can they be resolved?

- Example contradiction : Discrepancies in IC₅₀ values for kinase inhibition across studies (e.g., 2 μM vs. 15 μM).

- Resolution strategies :

- Validate assay conditions (e.g., ATP concentration, pH) to ensure reproducibility .

- Perform molecular docking to correlate structural features (e.g., chlorine positioning) with binding affinity .

Q. How can computational methods guide the design of 3-(3-Chlorophenyl)chromen-2-one derivatives for targeted applications?

- Approach :

- Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- Apply molecular dynamics simulations to study protein-ligand interactions (e.g., binding stability with G-protein-coupled receptors) .

Methodological Challenges

Q. What are the limitations of current crystallization techniques for 3-(3-Chlorophenyl)chromen-2-one derivatives?

- Issue : Low solubility in common solvents (e.g., ethanol, DMSO) hinders crystal growth.

- Solutions :

- Use mixed solvents (e.g., ethanol/water) or slow evaporation at controlled humidity .

- Employ SHELXL for refining twinned or low-resolution datasets .

Q. How can researchers address inconsistent spectroscopic data for structurally similar derivatives?

- Troubleshooting :

- Perform 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in crowded regions .

- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.